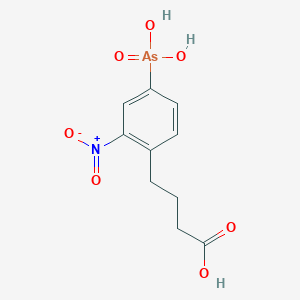
4-(4-Arsono-2-nitrophenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Arsono-2-nitrophenyl)butanoic acid is a chemical compound known for its unique structure and properties. It is also referred to as benzenebutanoic acid, 4-arsonoyl-2-nitro- . This compound contains both an arsonic acid group and a nitro group attached to a phenyl ring, making it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Arsono-2-nitrophenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the nitration of a phenylbutanoic acid derivative followed by the introduction of the arsonic acid group. The nitration reaction usually requires concentrated nitric acid and sulfuric acid as catalysts under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Arsono-2-nitrophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form different oxidation states of arsenic.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Various arsenic oxides.
Reduction: 4-(4-Amino-2-nitrophenyl)butanoic acid.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(4-Arsono-2-nitrophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 4-(4-Arsono-2-nitrophenyl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The arsonic acid group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The nitro group may also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Arsono-2-nitrophenyl)propanoic acid
- 4-(4-Arsono-2-nitrophenyl)pentanoic acid
- 4-(4-Arsono-2-nitrophenyl)hexanoic acid
Uniqueness
4-(4-Arsono-2-nitrophenyl)butanoic acid is unique due to its specific combination of functional groups and the length of its carbon chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
5455-77-6 |
|---|---|
Fórmula molecular |
C10H12AsNO7 |
Peso molecular |
333.13 g/mol |
Nombre IUPAC |
4-(4-arsono-2-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C10H12AsNO7/c13-10(14)3-1-2-7-4-5-8(11(15,16)17)6-9(7)12(18)19/h4-6H,1-3H2,(H,13,14)(H2,15,16,17) |
Clave InChI |
IOCQDDQPTMOFFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


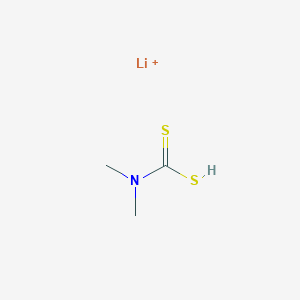



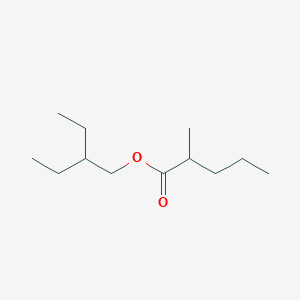
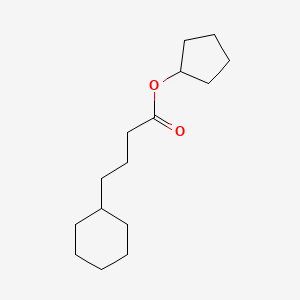
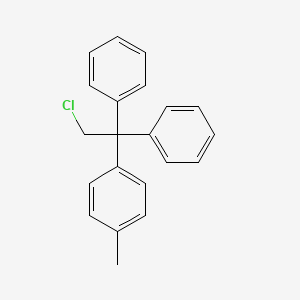

![5-Methyl[1,5]thiazocane](/img/structure/B14722915.png)
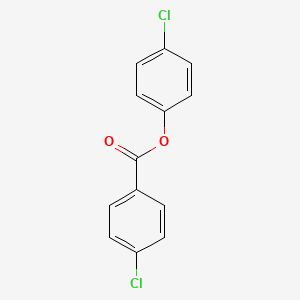

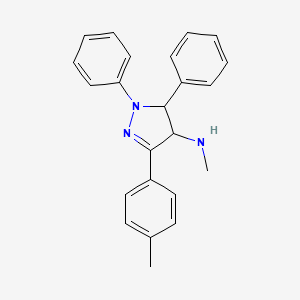
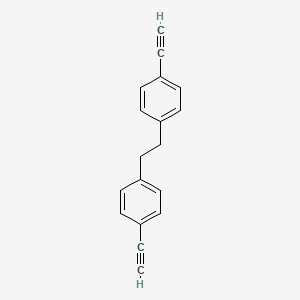
![2-[Benzyl(methyl)amino]-1-[4-[2-(4-chlorophenyl)ethenyl]phenyl]ethanol](/img/structure/B14722931.png)
